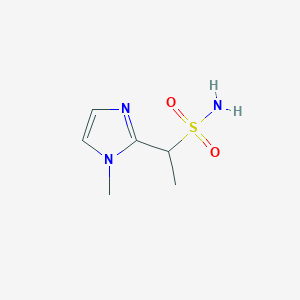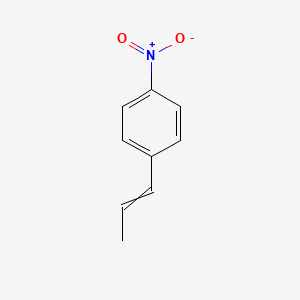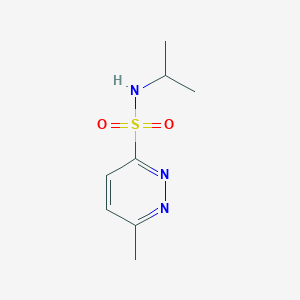![molecular formula C14H18FNO4 B13966109 Methyl 4-{[(tert-butoxycarbonyl)amino]methyl}-2-fluorobenzoate](/img/structure/B13966109.png)
Methyl 4-{[(tert-butoxycarbonyl)amino]methyl}-2-fluorobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-{[(tert-butoxycarbonyl)amino]methyl}-2-fluorobenzoate is a chemical compound with the molecular formula C15H20FNO4. It is commonly used in organic synthesis and research due to its unique structural properties and reactivity. The compound features a fluorine atom, a tert-butoxycarbonyl (BOC) protected amine group, and a methyl ester group, making it a versatile intermediate in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-{[(tert-butoxycarbonyl)amino]methyl}-2-fluorobenzoate typically involves the following steps:
Protection of the Amine Group: The amine group is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile.
Esterification: The carboxylic acid group is esterified using methanol and a catalyst like sulfuric acid or hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 4-{[(tert-butoxycarbonyl)amino]methyl}-2-fluorobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Deprotection: The BOC group can be removed using strong acids like trifluoroacetic acid or hydrochloric acid in methanol.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using aqueous base or acid.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines, thiols, or alkoxides in polar aprotic solvents.
Deprotection: Trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol.
Hydrolysis: Sodium hydroxide or hydrochloric acid in water.
Major Products
Substitution: Products depend on the nucleophile used.
Deprotection: 4-{[(Amino)methyl]-2-fluorobenzoic acid.
Hydrolysis: 4-{[(tert-butoxycarbonyl)amino]methyl}-2-fluorobenzoic acid.
Applications De Recherche Scientifique
Methyl 4-{[(tert-butoxycarbonyl)amino]methyl}-2-fluorobenzoate is used in various scientific research fields:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the study of enzyme-substrate interactions and protein modifications.
Industry: Used in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of Methyl 4-{[(tert-butoxycarbonyl)amino]methyl}-2-fluorobenzoate involves its reactivity due to the presence of the fluorine atom and the BOC-protected amine group. The fluorine atom can participate in various substitution reactions, while the BOC group can be selectively removed to reveal the free amine, which can then engage in further chemical transformations .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 4-{[(tert-butoxycarbonyl)amino]methyl}benzoate: Similar structure but lacks the fluorine atom.
4-{[(tert-Butoxycarbonyl)amino]methyl}-3-methylbenzoic acid: Similar structure with a methyl group instead of a fluorine atom.
4-{[(tert-Butoxycarbonyl)amino]methyl}cyclohexanecarboxylic acid: Contains a cyclohexane ring instead of a benzene ring.
Uniqueness
The presence of the fluorine atom in Methyl 4-{[(tert-butoxycarbonyl)amino]methyl}-2-fluorobenzoate imparts unique reactivity and properties, making it distinct from its analogs. Fluorine atoms can significantly influence the electronic properties and reactivity of organic molecules, making this compound valuable in various synthetic applications.
Propriétés
Formule moléculaire |
C14H18FNO4 |
|---|---|
Poids moléculaire |
283.29 g/mol |
Nom IUPAC |
methyl 2-fluoro-4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]benzoate |
InChI |
InChI=1S/C14H18FNO4/c1-14(2,3)20-13(18)16-8-9-5-6-10(11(15)7-9)12(17)19-4/h5-7H,8H2,1-4H3,(H,16,18) |
Clé InChI |
FYXCQABALDJHBX-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NCC1=CC(=C(C=C1)C(=O)OC)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![(2R)-4-amino-5-methyl-2-[(2-methylpropan-2-yl)oxycarbonyl]hexanoic acid](/img/structure/B13966059.png)

![[4-Bromo-3-(1,3-dioxolan-2-yl)phenyl]methanol](/img/structure/B13966068.png)



![2-Amino-1-(2-(hydroxymethyl)-6-azaspiro[3.4]octan-6-yl)-3-methylbutan-1-one](/img/structure/B13966100.png)
